REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.Cl[CH2:14][CH2:15][C:16](Cl)=[O:17].OS(C(F)(F)F)(=O)=O>FC(F)(F)C(O)=O.CC(OC)(C)C>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]2[C:7]([C:16](=[O:17])[CH2:15][CH2:14][O:10]2)=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
7.13 mL
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 minutes
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Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the mixture was removed from the oil bath
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice water bath
|
Type
|
ADDITION
|
Details
|
Crushed ice was added
|
Type
|
CUSTOM
|
Details
|
the temperature of the orange solution below 25° C
|
Type
|
CUSTOM
|
Details
|
Eventually a solid precipitate formed
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled in an ice water bath
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Type
|
WASH
|
Details
|
It was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
four times with water, partially dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
the yellow mixture was dissolved in ethanol (180 mL)
|
Type
|
ADDITION
|
Details
|
added slowly over 22 minutes to 1.5 M aqueous Na2CO3 (180 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled with a water ice bath (internal temp
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C.
|
Type
|
WAIT
|
Details
|
to come to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was then diluted with 2:1 EtOAc/hexanes (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were rinsed with more 2:1 solution (105 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous phase of the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 1:1 EtOAc/hexanes (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed once with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted once with 1:1 solution (40 mL)
|
Type
|
WASH
|
Details
|
washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica (gradient elution, 5-20% Et2O/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C2C(CCOC2=C1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.3 mmol | |
AMOUNT: MASS | 4.95 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |